molecular formula C20H22O3 B5497742 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one

1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one

Cat. No. B5497742
M. Wt: 310.4 g/mol
InChI Key: IYRBLHGGKOIRPM-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one, also known as ABD, is a synthetic compound that has gained interest in scientific research due to its potential pharmacological properties. ABD belongs to the class of chalcones, which are compounds that have been shown to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one is not fully understood. However, it has been suggested that this compound exerts its biological activities through various pathways such as the inhibition of NF-κB signaling pathway, the modulation of MAPK signaling pathway, and the induction of apoptosis via the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes such as the inhibition of COX-2 expression, the downregulation of iNOS expression, the inhibition of MMP-9 expression, and the induction of G2/M cell cycle arrest. In addition, this compound has been found to increase the expression of p53 and Bax, which are involved in the induction of apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one in lab experiments is its diverse biological activities, which make it a potential candidate for the development of novel therapeutic agents. However, the limitations of using this compound in lab experiments include its poor solubility in water and its instability under acidic conditions.

Future Directions

There are several future directions for the research on 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one. One direction is to investigate the structure-activity relationship of this compound and its analogs to identify the key structural features that are responsible for its biological activities. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and viral infections. In addition, the development of novel drug delivery systems that can improve the solubility and stability of this compound could enhance its therapeutic potential.

Synthesis Methods

The synthesis of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one can be achieved through a three-step reaction starting from 1-adamantylamine and 1,3-benzodioxole-5-carboxaldehyde. The first step involves the condensation of 1-adamantylamine with 1,3-benzodioxole-5-carboxaldehyde in the presence of acetic acid to form 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol. The second step involves the oxidation of the hydroxyl group to a ketone group using Jones reagent. The final step involves the elimination of a water molecule to form this compound.

Scientific Research Applications

1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, antitumor, and antiviral activities. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, this compound has been found to induce apoptosis in various cancer cell lines and inhibit the replication of several viruses such as herpes simplex virus type 1 and type 2.

properties

IUPAC Name

(E)-1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c21-19(4-2-13-1-3-17-18(8-13)23-12-22-17)20-9-14-5-15(10-20)7-16(6-14)11-20/h1-4,8,14-16H,5-7,9-12H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRBLHGGKOIRPM-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.